molecular formula C9H15N3O B12229361 5-[(cyclopentyloxy)methyl]-1-methyl-1H-1,2,4-triazole

5-[(cyclopentyloxy)methyl]-1-methyl-1H-1,2,4-triazole

Cat. No.: B12229361
M. Wt: 181.23 g/mol
InChI Key: XPQBDFUDUOQUAV-UHFFFAOYSA-N
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Description

5-[(cyclopentyloxy)methyl]-1-methyl-1H-1,2,4-triazole: is a chemical compound with a molecular formula of C8H14N4O. It is a member of the triazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(cyclopentyloxy)methyl]-1-methyl-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentanol and methylhydrazine.

    Formation of Intermediate: Cyclopentanol is reacted with a suitable reagent to form cyclopentyl methanol. This intermediate is then treated with methylhydrazine to form the desired triazole ring.

    Cyclization: The intermediate undergoes cyclization under controlled conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Reactors: Depending on the scale, batch or continuous reactors are used to carry out the synthesis.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(cyclopentyloxy)methyl]-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

5-[(cyclopentyloxy)methyl]-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of triazole-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(cyclopentyloxy)methyl]-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine: Similar structure but with an amine group.

    4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-methoxybenzoic Acid: Contains a cyclopentyloxy group but with a different core structure.

Uniqueness

5-[(cyclopentyloxy)methyl]-1-methyl-1H-1,2,4-triazole is unique due to its specific triazole ring structure and the presence of a cyclopentyloxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

5-(cyclopentyloxymethyl)-1-methyl-1,2,4-triazole

InChI

InChI=1S/C9H15N3O/c1-12-9(10-7-11-12)6-13-8-4-2-3-5-8/h7-8H,2-6H2,1H3

InChI Key

XPQBDFUDUOQUAV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)COC2CCCC2

Origin of Product

United States

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